5-chloro-2-cyclopropyl-1H-imidazole

Catalog No.
S13457928
CAS No.
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2-cyclopropyl-1H-imidazole

Product Name

5-chloro-2-cyclopropyl-1H-imidazole

IUPAC Name

5-chloro-2-cyclopropyl-1H-imidazole

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9)

InChI Key

GKXZKPVVIGMHLO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(N2)Cl

5-chloro-2-cyclopropyl-1H-imidazole is a heterocyclic compound characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is notable for its chlorinated cyclopropyl substitution at the second position of the imidazole ring. The molecular formula for 5-chloro-2-cyclopropyl-1H-imidazole is C9H8ClN3C_9H_8ClN_3 with a molecular weight of approximately 193.63 g/mol. Its structure can be represented by the following canonical SMILES notation: C1CC1C2=NC3=C(N2)C=CC(=N3)Cl. This compound belongs to the imidazopyridine family, which is known for diverse biological activities and potential therapeutic applications, especially in medicinal chemistry.

Typical of imidazole derivatives:

  • Reduction Reactions: These involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride. Such reactions can lead to the formation of deoxygenated derivatives.
  • Substitution Reactions: The chlorine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. This type of reaction is crucial for modifying the compound's biological activity.
  • Oxidation Reactions: These reactions typically yield hydroxylated derivatives and are facilitated by agents like hydrogen peroxide or potassium permanganate.

The biological activities of 5-chloro-2-cyclopropyl-1H-imidazole are significant, particularly in pharmacology:

  • GABA A Receptor Modulation: This compound has been shown to influence GABA A receptors, which are critical in the central nervous system for inhibitory neurotransmission. Such modulation suggests potential applications in treating anxiety and other neuropsychiatric disorders.
  • Antimicrobial Properties: Similar compounds within the imidazopyridine family have demonstrated antibacterial and antifungal activities, indicating that 5-chloro-2-cyclopropyl-1H-imidazole may also possess similar properties.

The synthesis of 5-chloro-2-cyclopropyl-1H-imidazole can be accomplished through several methods:

  • Condensation Reactions: A common method involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method enhances yield and reduces reaction time significantly.
  • Cyclization Techniques: Other approaches include cyclization reactions involving starting materials such as o-phenylenediamine or derivatives thereof, often conducted under acidic conditions to promote ring formation .
  • Industrial Production: In an industrial context, derivatives of 2,3-diaminopyridine are utilized as precursors, which are synthesized from commercially available starting materials like 2-chloro-3-nitropyridine.

In medicinal chemistry5-Chloro-2-cyclopropyl-1H-benzimidazoleBenzimidazole derivativeInhibitor of bacterial growth

Uniqueness

What distinguishes 5-chloro-2-cyclopropyl-1H-imidazole from its analogs is its specific structural configuration and its unique ability to modulate GABA A receptors while also potentially influencing various cellular pathways. This unique profile makes it a valuable compound in scientific research and drug development efforts aimed at addressing neurological conditions and other therapeutic areas .

Interaction studies related to 5-chloro-2-cyclopropyl-1H-imidazole focus on its binding affinity and efficacy against various biological targets:

  • Enzyme Inhibition: Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also exhibit such interactions.
  • Cellular Mechanisms: Studies have shown that imidazoles can affect cellular signaling pathways and gene expression, particularly in cancer cell lines, leading to cytotoxic effects .

Several compounds share structural similarities with 5-chloro-2-cyclopropyl-1H-imidazole, including:

Compound NameStructure TypeNotable Activities
Imidazo[4,5-c]pyridineImidazopyridineAntimicrobial properties
Imidazo[1,5-a]pyridineImidazopyridineDiverse biological activities
Imidazo[1,2-a]pyridineImidazopyridine

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

142.0297759 g/mol

Monoisotopic Mass

142.0297759 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types